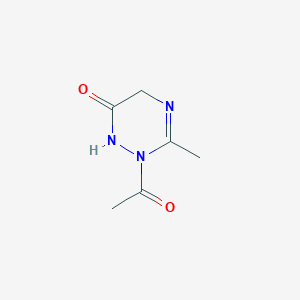
2-Acetyl-3-methyl-1,2-dihydro-1,2,4-triazin-6(5H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Acetyl-3-methyl-1,2-dihydro-1,2,4-triazin-6(5H)-one is a heterocyclic compound that belongs to the triazine family This compound is characterized by a triazine ring, which is a six-membered ring containing three nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Acetyl-3-methyl-1,2-dihydro-1,2,4-triazin-6(5H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-methyl-1-phenyl-1H-pyrazol-5-amine with ethyl acetoacetate in the presence of a base such as sodium ethoxide. The reaction is carried out under reflux conditions, leading to the formation of the desired triazine compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
2-Acetyl-3-methyl-1,2-dihydro-1,2,4-triazin-6(5H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding triazine derivatives with different functional groups.
Reduction: Reduction reactions can lead to the formation of dihydro or tetrahydro triazine derivatives.
Substitution: The acetyl and methyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkylating agents, and acylating agents are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazine derivatives with hydroxyl or carbonyl groups, while reduction can produce dihydro or tetrahydro triazines.
Scientific Research Applications
2-Acetyl-3-methyl-1,2-dihydro-1,2,4-triazin-6(5H)-one has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the development of agrochemicals, dyes, and other industrial products.
Mechanism of Action
The mechanism of action of 2-Acetyl-3-methyl-1,2-dihydro-1,2,4-triazin-6(5H)-one involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to the inhibition of key enzymes or disruption of microbial cell membranes. In the context of anticancer research, the compound may interfere with cellular signaling pathways, leading to apoptosis or cell cycle arrest.
Comparison with Similar Compounds
Similar Compounds
2-Acetyl-1,2-dihydro-1,2,4-triazin-6(5H)-one: Lacks the methyl group, which may affect its chemical properties and applications.
3-Methyl-1,2-dihydro-1,2,4-triazin-6(5H)-one:
1,2,4-Triazin-6(5H)-one: The parent compound without acetyl or methyl substitutions.
Uniqueness
2-Acetyl-3-methyl-1,2-dihydro-1,2,4-triazin-6(5H)-one is unique due to the presence of both acetyl and methyl groups, which contribute to its distinct chemical behavior and potential applications. The combination of these functional groups enhances its reactivity and allows for the exploration of diverse chemical transformations and biological activities.
Properties
CAS No. |
99980-23-1 |
|---|---|
Molecular Formula |
C6H9N3O2 |
Molecular Weight |
155.15 g/mol |
IUPAC Name |
2-acetyl-3-methyl-1,5-dihydro-1,2,4-triazin-6-one |
InChI |
InChI=1S/C6H9N3O2/c1-4-7-3-6(11)8-9(4)5(2)10/h3H2,1-2H3,(H,8,11) |
InChI Key |
KVOMDVKMYVQPJB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NCC(=O)NN1C(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















